1-(2,2-Difluoroethyl)-5-iodo-3-nitro-1H-pyrazole
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Overview
Description
1-(2,2-Difluoroethyl)-5-iodo-3-nitro-1H-pyrazole is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyrazole ring substituted with difluoroethyl, iodine, and nitro groups, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-5-iodo-3-nitro-1H-pyrazole typically involves multiple steps. One common method starts with the preparation of 1,1-difluoro-2-iodoethane, which is then reacted with a pyrazole derivative under specific conditions to introduce the difluoroethyl group. The nitro group is usually introduced through nitration reactions using nitric acid or other nitrating agents .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethyl)-5-iodo-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The difluoroethyl group can undergo oxidation to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Formation of azido or cyano derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Scientific Research Applications
1-(2,2-Difluoroethyl)-5-iodo-3-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-5-iodo-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The difluoroethyl group can enhance lipophilicity, allowing the compound to penetrate cell membranes more effectively. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole: Lacks the iodine substituent but shares similar reactivity.
5-Iodo-3-nitro-1H-pyrazole: Lacks the difluoroethyl group but retains the iodine and nitro functionalities.
1-(2,2-Difluoroethyl)-5-iodo-1H-pyrazole: Lacks the nitro group but contains the difluoroethyl and iodine substituents.
Uniqueness: 1-(2,2-Difluoroethyl)-5-iodo-3-nitro-1H-pyrazole is unique due to the combination of difluoroethyl, iodine, and nitro groups on the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Biological Activity
1-(2,2-Difluoroethyl)-5-iodo-3-nitro-1H-pyrazole is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a pyrazole ring substituted with a difluoroethyl group, an iodine atom, and a nitro group, which contribute to its reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C5H4F2I N3O2
- Molecular Weight : 303.01 g/mol
- LogP : 1.3079
- Polar Surface Area : 48.106 Ų
- Hydrogen Bond Acceptors : 5
Structural Features
The presence of both iodine and fluorinated groups in the molecular structure enhances its lipophilicity and potential for biological interactions. The nitro group is known for its role in various biochemical pathways, which may influence the compound's pharmacological profile.
This compound exhibits several biological activities that can be attributed to its structural characteristics:
- Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures may inhibit specific enzymes through competitive binding mechanisms, potentially affecting metabolic pathways.
- Calcium Release Modulation : Research indicates that certain pyrazole derivatives can induce calcium release from the endoplasmic reticulum in neuronal cells, which may have implications for neuropharmacology .
Therapeutic Potential
The compound's unique combination of functional groups suggests several potential therapeutic applications:
- Anticancer Activity : Pyrazole derivatives have been explored for their anticancer properties, particularly in targeting solid tumors. The ability to modify the compound's structure could enhance its efficacy against various cancer types.
- Neurological Disorders : Given its interaction with calcium signaling pathways, there is potential for developing treatments for neurological disorders such as Alzheimer's disease.
Study 1: Enzyme Interaction Analysis
A study conducted on structurally similar pyrazole compounds demonstrated significant enzyme inhibition with IC50 values indicating strong binding affinity. The mechanism involved hydrogen bonding and hydrophobic interactions facilitated by the difluoroethyl moiety.
Study 2: Neuropharmacological Effects
In vitro experiments revealed that this compound could modulate calcium levels in neuronal cells. This effect was assessed using fluorescence microscopy to measure intracellular calcium concentrations before and after treatment with the compound .
Study 3: Comparative Analysis with Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(Trifluoromethyl)-5-methylpyrazole | Trifluoromethyl instead of difluoroethyl | Higher lipophilicity; potent enzyme inhibitor |
3-Amino-5-methylpyrazole | Amino group at position 3 | Enhanced solubility; neuroprotective effects |
4-Bromo-3-nitropyrazole | Bromine substitution at position 4 | Different reactivity; potential anti-inflammatory effects |
This comparative analysis highlights how variations in substituents can significantly affect biological activity, suggesting that further modifications to the structure of this compound could lead to improved pharmacological profiles.
Properties
Molecular Formula |
C5H4F2IN3O2 |
---|---|
Molecular Weight |
303.01 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-5-iodo-3-nitropyrazole |
InChI |
InChI=1S/C5H4F2IN3O2/c6-3(7)2-10-4(8)1-5(9-10)11(12)13/h1,3H,2H2 |
InChI Key |
NCSLKTPGCAJPNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1[N+](=O)[O-])CC(F)F)I |
Origin of Product |
United States |
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